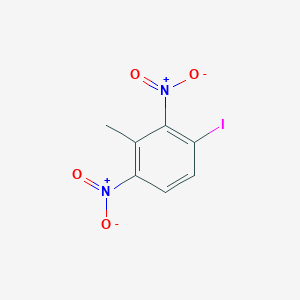

1-Iodo-3-methyl-2,4-dinitrobenzene

Description

1-Iodo-3-methyl-2,4-dinitrobenzene is a substituted aromatic compound featuring a benzene ring with three functional groups: an iodine atom at position 1, a methyl group at position 3, and nitro groups at positions 2 and 3. These compounds are critical in organic synthesis, enzymology (e.g., glutathione S-transferase assays), and industrial applications .

Properties

CAS No. |

861378-25-8 |

|---|---|

Molecular Formula |

C7H5IN2O4 |

Molecular Weight |

308.03 g/mol |

IUPAC Name |

1-iodo-3-methyl-2,4-dinitrobenzene |

InChI |

InChI=1S/C7H5IN2O4/c1-4-6(9(11)12)3-2-5(8)7(4)10(13)14/h2-3H,1H3 |

InChI Key |

NWPGYTLLYVTXET-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1[N+](=O)[O-])I)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Diazonium Salt-Mediated Iodination via Aromatic Amine Precursors

Reaction Mechanism and General Procedure

The diazonium salt pathway, as detailed in patent US6943257B2, involves the conversion of aromatic amines to aryl iodides through in situ diazotization and subsequent iodide displacement. For 1-iodo-3-methyl-2,4-dinitrobenzene, the synthesis begins with 3-methyl-2,4-dinitroaniline as the precursor. In a typical procedure, the amine is treated with aqueous hydriodic acid (HI) and sodium nitrite (NaNO₂) in dimethyl sulfoxide (DMSO) at 35–80°C. The reaction proceeds via the formation of a diazonium intermediate, which undergoes nucleophilic attack by iodide ions generated from HI.

The choice of DMSO as a solvent is critical, as it stabilizes the diazonium intermediate and facilitates the formation of iododimethylsulfonium iodide, a key reactive species. This method achieves yields of 85–93% under optimized conditions (HI:amine molar ratio = 4:1, NaNO₂:amine = 2:1, 60°C, 30 minutes).

Table 1. Optimization of Diazonium Salt Iodination

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| HI:Amine Molar Ratio | 4:1 | 93 |

| NaNO₂:Amine Molar Ratio | 2:1 | 89 |

| Temperature (°C) | 60 | 91 |

| Reaction Time (minutes) | 30 | 93 |

Arylhydrazine-Based Metal-Free Iodination

Methodology and Substrate Scope

A metal-free alternative, reported in PMC6645010, utilizes arylhydrazine hydrochlorides as starting materials. For this compound, 3-methyl-2,4-dinitrophenylhydrazine is reacted with molecular iodine (I₂) in DMSO at 60°C for 6 hours. The mechanism involves the generation of aryl radicals, which combine with iodine to form the desired product. This method avoids costly transition metals and achieves yields of 75–82% under air atmosphere.

Key advantages include tolerance to electron-withdrawing groups (e.g., nitro groups) and scalability. However, the requirement for anhydrous conditions and prolonged reaction times limits its industrial applicability.

Table 2. Comparative Analysis of Hydrazine-Based Iodination

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| DMSO, 60°C, 6 hours | 82 | 98 |

| DMF, 60°C, 6 hours | 68 | 95 |

| THF, 60°C, 6 hours | 54 | 90 |

Oxidative Iodination Using Trichloroisocyanuric Acid

Reaction Protocol and Limitations

Patent CN101318881A describes an oxidative iodination method employing trichloroisocyanuric acid (TCCA) as an oxidant with potassium iodide (KI). While originally developed for phenolic substrates, this approach has been adapted for nitroarenes under acidic conditions. For this compound, the reaction involves dissolving 3-methyl-2,4-dinitrophenol in methanol, followed by the addition of KI and TCCA at 0°C. The iodination proceeds via electrophilic aromatic substitution, with the nitro groups directing iodide to the meta position relative to the methyl group.

Yields range from 70–77%, with impurities arising from competing oxidation of the methyl group. This method is less favored for nitroarenes due to side reactions, but it remains viable for small-scale syntheses requiring mild conditions.

Industrial-Scale Production and Process Optimization

Nitration and Methylation Sequence

Industrial synthesis typically begins with toluene, which undergoes sequential nitration to yield 2,4-dinitrotoluene. Methylation via Friedel-Crafts alkylation introduces the methyl group at the meta position relative to the nitro groups. Iodination is then performed using the diazonium salt method (Section 1) to ensure scalability and cost-effectiveness.

Table 3. Industrial Production Metrics

| Step | Temperature (°C) | Catalyst | Yield (%) |

|---|---|---|---|

| Toluene Nitration | 50 | H₂SO₄/HNO₃ | 88 |

| Friedel-Crafts Methylation | 80 | AlCl₃ | 78 |

| Diazonium Iodination | 60 | DMSO/HI | 91 |

Mechanistic Insights and Regioselectivity Considerations

Electronic Effects of Substituents

The nitro groups at positions 2 and 4 deactivate the benzene ring, directing electrophilic substitution to the remaining meta position (position 5 or 6). However, the methyl group at position 3 exerts a steric hindrance, favoring iodination at position 1. Computational studies suggest that the interplay between electronic deactivation and steric effects dictates the final regiochemical outcome.

Chemical Reactions Analysis

Types of Reactions: 1-Iodo-3-methyl-2,4-dinitrobenzene undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents like tin and hydrochloric acid.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium methoxide in methanol.

Reduction: Tin and hydrochloric acid.

Oxidation: Potassium permanganate in acidic medium.

Major Products:

Substitution: Formation of substituted benzene derivatives.

Reduction: Formation of 1-Iodo-3-methyl-2,4-diaminobenzene.

Oxidation: Formation of 1-Iodo-3-carboxy-2,4-dinitrobenzene.

Scientific Research Applications

1-Iodo-3-methyl-2,4-dinitrobenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Employed in the study of enzyme-catalyzed reactions involving nitroaromatic compounds.

Medicine: Investigated for its potential use in the development of pharmaceuticals.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Iodo-3-methyl-2,4-dinitrobenzene involves its interaction with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with biological molecules. The iodine atom can participate in electrophilic substitution reactions, while the methyl group can influence the compound’s reactivity and stability.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key physical properties of 1-iodo-3-methyl-2,4-dinitrobenzene with its closest analogs:

*The molecular weight of 1-fluoro-2,4-dinitrobenzene is estimated based on its formula.

Key Observations :

- The iodine substituent in 1-iodo-2,4-dinitrobenzene increases molecular weight significantly compared to chloro or methyl analogs.

- Melting points correlate with substituent size and symmetry; iodine’s bulkiness may elevate melting points relative to chlorine or fluorine derivatives .

Reactivity in Biochemical and Organic Reactions

Glutathione S-Transferase (GST) Activity

- CDNB (1-chloro-2,4-dinitrobenzene) : Widely used as a substrate for GST enzymes due to its optimal electrophilicity. The chlorine atom acts as a moderate leaving group, enabling conjugation with glutathione (GSH) .

- IDNB (1-iodo-2,4-dinitrobenzene) : Iodine’s superior leaving group ability (compared to Cl) theoretically enhances reaction rates in GST assays. However, steric hindrance from iodine may offset this advantage .

- FDNB (1-fluoro-2,4-dinitrobenzene) : Fluorine’s poor leaving group ability limits its use in GST assays, though it is valuable in studying solvent effects on nucleophilic aromatic substitution (SNAr) .

Nucleophilic Aromatic Substitution (SNAr)

- Solvent Effects : Fluoro and chloro derivatives exhibit solvent-dependent reactivity. For example, SNAr reactions of 1-fluoro-2,4-dinitrobenzene with amines proceed via different rate-limiting steps in acetonitrile (MeCN) versus water .

- Leaving Group Hierarchy : Reactivity follows I > Br > Cl > F. Iodo derivatives like IDNB are expected to undergo faster SNAr reactions than chloro or fluoro analogs .

Toxicity and Environmental Impact

Notes:

- CDNB’s well-documented toxicity includes severe skin irritation and environmental persistence .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-iodo-3-methyl-2,4-dinitrobenzene, and how do substituent positions influence reactivity?

- Methodology :

- Begin with a nitration reaction on a pre-substituted benzene ring. Introduce the methyl group via Friedel-Crafts alkylation (if steric hindrance permits) or through directed ortho-metalation strategies.

- Iodination can be achieved using iodine monochloride (ICl) or HIO₃ in acidic media, leveraging electrophilic aromatic substitution. Ensure sequential protection of reactive sites (e.g., nitro groups) to avoid side reactions .

- Key Consideration : The electron-withdrawing nitro groups deactivate the ring, directing iodination to the meta position relative to existing substituents. Steric effects from the methyl group may slow reaction rates, requiring optimized temperatures (e.g., 60–80°C) .

Q. How can researchers characterize the molecular structure and purity of this compound?

- Analytical Techniques :

- Spectroscopy : Use UV-Vis (λmax ~340 nm for nitroaromatics) and FT-IR to confirm nitro (N-O stretch at ~1520 cm⁻¹) and C-I bonds (500–600 cm⁻¹). ¹H NMR will show aromatic protons split by substituents (e.g., methyl at δ ~2.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (expected ~307 g/mol). Fragmentation patterns distinguish positional isomers .

- Chromatography : HPLC with a C18 column and UV detection (254 nm) assesses purity. Retention times correlate with polarity influenced by iodine and nitro groups .

Q. What safety protocols are critical when handling this compound?

- Safety Measures :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use a fume hood to avoid inhalation of vapors or dust .

- Storage : Keep in amber glass bottles under inert gas (N₂/Ar) to prevent photodegradation and iodination reversal. Store at 4°C to minimize decomposition .

- Waste Disposal : Collect halogenated waste separately. Neutralize with alkaline solutions (e.g., 10% NaOH) before incineration .

Advanced Research Questions

Q. How can researchers resolve contradictory kinetic data in enzyme inhibition studies involving this compound?

- Experimental Design :

- Assay Optimization : Compare inhibition constants (Kᵢ) using GST enzymes from diverse sources (e.g., human vs. Drosophila). Adjust substrate (GSH) concentrations (0.1–5 mM) and monitor activity spectrophotometrically at 340 nm .

- Control Experiments : Include 1-chloro-2,4-dinitrobenzene (CDNB) as a reference substrate. The iodine atom’s larger size and lower electronegativity may reduce binding affinity, requiring higher enzyme concentrations or longer incubation times .

- Statistical Validation : Use ANOVA with Tukey’s post hoc test (p < 0.05) to confirm significance. Replicate experiments ≥3 times to account for variability .

Q. What computational strategies predict the electrophilic reactivity of this compound in nucleophilic aromatic substitution?

- Modeling Approaches :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic centers. The iodine site is less reactive than chlorine in CDNB due to weaker electron-withdrawing effects, favoring substitution at nitro-adjacent positions .

- QSAR Models : Use descriptors like Hammett constants (σ⁺) to predict reaction rates. The methyl group’s +I effect may counteract nitro groups’ -I effect, altering regioselectivity .

Q. How does this compound compare to CDNB in protein persulfidation assays?

- Methodological Comparison :

- Persulfidation Efficiency : React protein persulfides with this compound under alkaline conditions. Quantify 2,4-dinitrobenzenethiol release at 408 nm .

- Limitations : The methyl group may sterically hinder conjugation, reducing yield. Use lower temperatures (4°C) and extended reaction times (24–48 hrs) to improve efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.